molecular formula C15H20N2O2 B1420034 [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine CAS No. 1177304-72-1

[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Cat. No. B1420034
M. Wt: 260.33 g/mol
InChI Key: BXABVYUWNMBBIA-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

  • A novel 1, 3-Dithiolane Compound, structurally similar to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, has been synthesized, showing the potential for creating new compounds with unique properties (Zhai Zhi-we, 2014).

Potential Anticonvulsant Agents

  • Schiff bases of 3-aminomethyl pyridine, related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have been synthesized and shown to possess anticonvulsant activity, indicating potential therapeutic applications (Pandey, S., & Srivastava, R., 2011).

Anticancer Activity

  • Palladium and Platinum complexes using Schiff base ligands, similar to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have shown anticancer activity against various human cancerous cell lines, highlighting their potential in cancer treatment (Mbugua, S. et al., 2020).

Serotonin 5-HT1A Receptor-Biased Agonists

  • Derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, structurally related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have been found to be "biased agonists" of serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates (Sniecikowska, J. et al., 2019).

Hydrogen Bonding in Schiff Base Compounds

  • Studies on pyrrolide-imine Schiff base compounds, related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have shown their ability to form dimers supported by complementary hydrogen bonds, which can be significant for designing new molecular structures (Akerman, M. & Chiazzari, V. A., 2014).

Bicyclic Diamino Scaffold

  • A tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold, akin to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, has been developed to stabilize parallel turn conformations in short peptide sequences, demonstrating potential in peptide chemistry (Bucci, R. et al., 2018).

Transfer Hydrogenation Reactions

  • Quinazoline-based ruthenium complexes, involving compounds like [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, have been used in efficient transfer hydrogenation reactions, suggesting their use in synthetic chemistry applications (Karabuğa, Ş. et al., 2015).

Electron-Transfer Mediated Reactions

  • Research on (Anthracen-9-yl)methanamines, related to [1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine, has uncovered their role in electron-transfer mediated C–N bond cleavage, which could be useful in organic synthesis (Vadakkan, J. et al., 2005).

Future Directions

The future directions for the use and study of “[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine” are not clear from the search results. The potential applications of a chemical compound depend on its properties and the current state of research in the field.


Please note that this information is based on the available search results and may not be comprehensive or completely accurate. For more detailed or specific information, please consult a chemical database or a professional in the field.


properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4/h5-8H,9,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXABVYUWNMBBIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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